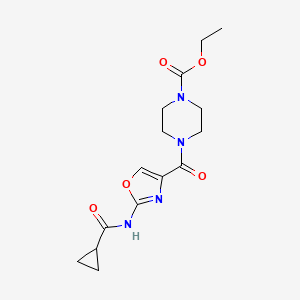

ethyl 4-(2-cyclopropaneamido-1,3-oxazole-4-carbonyl)piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of piperazine, which is a common moiety in many pharmaceutical drugs. The presence of the oxazole and cyclopropane rings could potentially confer unique chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of multiple heterocyclic rings. The conformation and spatial arrangement of these rings could significantly influence the compound’s chemical properties and potential biological activity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the amide linkages might be susceptible to hydrolysis, while the oxazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, and stability could be predicted based on the functional groups present .Scientific Research Applications

Ethyl 4-(2-cyclopropaneamido-1,3-oxazole-4-carbonyl)piperazine-1-carboxylate has been used in a variety of scientific research applications. It has been used as a substrate for the study of enzyme kinetics, as a model compound for the study of drug-receptor interactions, and as an inhibitor of the enzyme acetylcholinesterase. It has also been used to study the effects of various drugs on the central nervous system, as well as to study the metabolism of drugs in the body.

Mechanism of Action

Ethyl 4-(2-cyclopropaneamido-1,3-oxazole-4-carbonyl)piperazine-1-carboxylate has been found to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. It binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thus increasing its concentration in the body. This mechanism of action is the basis for its use in the treatment of certain neurological disorders.

Biochemical and Physiological Effects

This compound has been found to produce a variety of biochemical and physiological effects. It has been found to inhibit the breakdown of acetylcholine, resulting in increased levels of this neurotransmitter in the body. This can lead to increased alertness, improved memory, and improved cognitive function. It has also been found to act as a muscle relaxant, and can be used to reduce muscle spasms.

Advantages and Limitations for Lab Experiments

Ethyl 4-(2-cyclopropaneamido-1,3-oxazole-4-carbonyl)piperazine-1-carboxylate has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is available in a variety of forms. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, it is also relatively expensive, and it is not suitable for use in experiments involving animals or humans due to potential toxicity.

Future Directions

There are a number of potential future directions for the use of ethyl 4-(2-cyclopropaneamido-1,3-oxazole-4-carbonyl)piperazine-1-carboxylate. It could be used in the development of new drugs to treat neurological disorders, as well as in the development of drugs to treat muscle spasms. Additionally, it could be used in the development of new compounds to inhibit acetylcholinesterase, as well as in the development of new compounds to increase the concentration of acetylcholine in the body. Finally, it could be used in the development of new compounds to act as muscle relaxants, or to improve cognitive function.

Synthesis Methods

Ethyl 4-(2-cyclopropaneamido-1,3-oxazole-4-carbonyl)piperazine-1-carboxylate can be synthesized through a variety of methods. The most common method involves reacting ethyl bromoacetate with piperazine in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature for several hours, resulting in the formation of this compound as a white solid. Other methods of synthesis include the reaction of ethyl bromoacetate with 1,3-oxazole-4-carbonyl chloride, and the reaction of ethyl bromoacetate with 1,3-oxazole-4-carbonyl piperazine.

Safety and Hazards

properties

IUPAC Name |

ethyl 4-[2-(cyclopropanecarbonylamino)-1,3-oxazole-4-carbonyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O5/c1-2-23-15(22)19-7-5-18(6-8-19)13(21)11-9-24-14(16-11)17-12(20)10-3-4-10/h9-10H,2-8H2,1H3,(H,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJOUWBNTSKVWNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=COC(=N2)NC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(dimethylamino)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]benzamide](/img/structure/B6503487.png)

![methyl 4-{[3-hydroxy-3-(thiophen-2-yl)propyl]carbamoyl}benzoate](/img/structure/B6503497.png)

![1-benzyl-3-[3-hydroxy-3-(thiophen-2-yl)propyl]urea](/img/structure/B6503498.png)

![3-[3-hydroxy-3-(thiophen-2-yl)propyl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B6503501.png)

![N-{5-[2-(methylsulfanyl)benzoyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}furan-2-carboxamide](/img/structure/B6503519.png)

![1-cyclopentyl-3-{5-[2-(4-fluorophenyl)acetyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}urea](/img/structure/B6503534.png)

![5-methyl-N-[5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6503541.png)

![N-[5-(cyclopropanesulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B6503544.png)

![2-(4-chlorophenoxy)-N-{5-methanesulfonyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-2-methylpropanamide](/img/structure/B6503550.png)

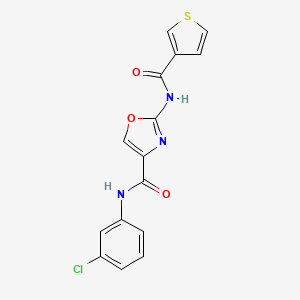

![N-[2-(pyridin-4-yl)ethyl]-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide](/img/structure/B6503565.png)

![N-{4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}cyclopropanecarboxamide](/img/structure/B6503577.png)

![N-[4-(pyrrolidine-1-carbonyl)-1,3-oxazol-2-yl]pyrazine-2-carboxamide](/img/structure/B6503585.png)

![N-{4-[(2-chlorophenyl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide](/img/structure/B6503587.png)